N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring substituted with various functional groups, including furan rings, which are known for their biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan derivatives, followed by their incorporation into the piperazine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted furan derivatives, dihydrofuran compounds, and other functionalized piperazine derivatives .
Scientific Research Applications
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
- N-(furan-2-ylmethyl)-1H-indole
- 4-(5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine .
Uniqueness
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its dual furan rings and piperazine core make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-ethyl-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-2-19-7-8-20(16(23)15(19)22)17(24)18-10-11(21)12-5-6-14(26-12)13-4-3-9-25-13/h3-6,9,11,21H,2,7-8,10H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEVKTTWUZTPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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